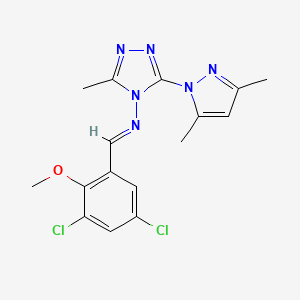

![molecular formula C18H12F3NO3 B5570777 2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

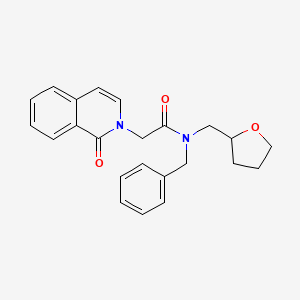

2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone, also known as MTAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MTAQ belongs to the class of naphthoquinone derivatives and is known for its unique chemical structure.

Aplicaciones Científicas De Investigación

Antibacterial and Modulatory Activity

2-Methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone derivatives have been synthesized and evaluated for their in vitro antibacterial and modulatory activity. These derivatives were found to potentially enhance the effectiveness of certain antibiotics against bacterial strains, suggesting a potential therapeutic alternative to combat bacterial resistance. The study evaluated the compounds' interaction with bacterial proteins, highlighting their probable antibacterial mechanism against replicative DNA helicase and RecA proteins, pointing to potential uses in addressing antibiotic resistance and reducing side effects (F. Figueredo et al., 2020).

Cytotoxicity and DNA Interaction

Research has also explored the synthesis of 2-phenoxy-4H-spiro{naphtho[2,3-e][1,4,2]oxazaphosphinane-5,10-dione,1′-cyclohexane}2-oxide derivatives from 2-amino-3-hydroxy-1,4-naphthoquinone, revealing their potential as DNA-intercalators. The cytotoxic activities of these compounds were tested on human tumor cell lines, indicating their potential application in cancer therapy due to their ability to interact with DNA and exhibit cytotoxic effects (Wang et al., 2006).

Antitumor Effects

Further research into naphthoquinone derivatives has identified phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones with antitumor activity. These compounds, modified to include functional groups like methoxy in specific positions on the phenyl ring, demonstrated comparable antitumor activity to the parent compound against certain cancer cell lines, suggesting their potential as antineoplastic agents (A. Lin & A. Sartorelli, 1976).

Colorimetric and Fluorometric Detection of Fe2+

A novel naphthoquinone-based chemosensor has been developed for the selective detection of Fe2+, showcasing its potential application in bio-imaging and environmental monitoring. The chemosensor's unique ability for "turn-on" fluorescence response and low detection limit underlines its utility in tracking Fe2+ ions in biological and ecological samples, further extending the scientific applications of naphthoquinone derivatives in analytical chemistry (P. Ravichandiran et al., 2019).

Antibacterial Lead Structures Against Biofilms

Investigations into new naphthoquinone compounds have focused on their efficacy against bacterial biofilms, including those formed by methicillin-resistant Staphylococcus aureus (MRSA). This research is crucial for developing new antibacterial agents capable of overcoming the challenges posed by biofilm-associated infections and antibiotic resistance, highlighting the compounds' potential as lead structures for new therapeutic strategies (C. Moreira et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO3/c1-25-17-14(15(23)12-7-2-3-8-13(12)16(17)24)22-11-6-4-5-10(9-11)18(19,20)21/h2-9,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROZTYLBXWWHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)